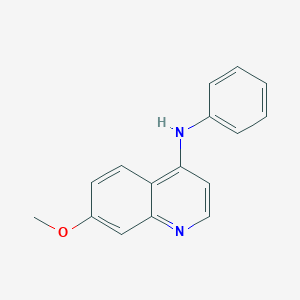

7-methoxy-N-phenylquinolin-4-amine

Description

Properties

IUPAC Name |

7-methoxy-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-19-13-7-8-14-15(9-10-17-16(14)11-13)18-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNUOALMBXNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-phenylquinolin-4-amine typically involves the construction of the quinoline ring followed by functional group modifications. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of 7-methoxy-N-phenylquinolin-4-amine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto the quinoline core .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-phenylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

7-methoxy-N-phenylquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

The mechanism of action of 7-methoxy-N-phenylquinolin-4-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s methoxy and phenyl groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 7-methoxy-N-phenylquinolin-4-amine can be contextualized by comparing it to structurally related quinoline derivatives. Key analogs and their characteristics are summarized below:

Table 1: Structural and Functional Comparison of 7-Methoxy-N-phenylquinolin-4-amine Analogs

Key Observations

Substituent Effects on Activity :

- Methoxy Groups : Increasing methoxy substituents (e.g., 5,6,7-trimethoxy in 7a) enhances hydrophilicity but may reduce membrane permeability, impacting bioavailability .

- Electron-Withdrawing Groups : Nitro (NQ15) and trifluoromethyl (Compound 2, ) groups improve target binding via electron withdrawal but may increase toxicity .

- Halogenation : Chlorine at position 7 (e.g., 7-chloro derivatives) correlates with enhanced antimalarial and anticancer activity, as seen in analogs twice as potent as doxorubicin .

Synthetic Flexibility: The N-phenyl group can be substituted with diverse aromatic amines (e.g., p-tolyl, 4-ethoxyphenyl) to modulate steric and electronic properties . Substituents at position 6 (e.g., benzyloxy, phenoxyethoxy) improve antibacterial efficacy by enhancing interactions with bacterial enzymes .

Biological Performance: Antibacterial Activity: Compounds with 6-benzyloxy substituents (e.g., Compound 1, ) show broad-spectrum activity against Staphylococcus aureus (MIC ≤ 2 µg/mL). Anticancer Potential: Trimethoxy derivatives (7a) inhibit tubulin polymerization, a mechanism critical in cancer cell proliferation .

Structure-Activity Relationship (SAR) Trends

- Position 4 : The N-phenyl group’s substitution (e.g., electron-donating methoxy vs. electron-withdrawing nitro) dictates target affinity.

- Position 6 : Bulky substituents (e.g., trifluoromethylbenzyloxy) enhance antibacterial potency but may reduce solubility .

- Position 7 : Methoxy groups contribute to metabolic stability, while chlorine or trifluoromethyl groups improve target selectivity .

Q & A

Q. What are the standard synthetic routes for 7-methoxy-N-phenylquinolin-4-amine, and how can purity be optimized?

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. A common approach is the Gould-Jacobs reaction, where aniline derivatives react with β-keto esters under acidic conditions to form the quinoline core. Subsequent methoxylation and N-phenylation steps are performed using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling . Optimization strategies :

- Temperature control : Maintain 80–100°C during cyclization to avoid side products.

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 7-methoxy-N-phenylquinolin-4-amine?

- 1H/13C NMR : Essential for confirming substitution patterns (e.g., methoxy at C7, phenyl at N4). Key signals include a singlet for methoxy protons (~δ 3.9 ppm) and aromatic protons in the quinoline ring (δ 6.8–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 291.1367 for C16H15N2O) .

- IR Spectroscopy : Identifies functional groups (C-O stretch at ~1250 cm⁻¹ for methoxy) .

Q. What biological activities are associated with quinolin-4-amine derivatives in preclinical studies?

Quinolin-4-amine derivatives exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, AKT1) via competitive binding to ATP pockets .

- Antimicrobial effects : Disruption of bacterial membrane integrity (e.g., against S. aureus with MIC values ≤8 µg/mL) .

- Neuropharmacological potential : Modulation of serotonin/dopamine receptors due to structural similarity to known ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

Case study : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the phenyl ring requires:

- Catalysts : Pd(OAc)₂/XPhos for efficient cross-coupling (yield increases from 45% to 78%) .

- Solvent selection : DMF enhances solubility of intermediates compared to THF .

Data-driven optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, DMF, 90°C | 78 | 98 |

| PdCl₂, THF, 80°C | 45 | 85 |

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., anticancer assays) may arise from:

- Assay variability : Use standardized protocols (e.g., MTT vs. CellTiter-Glo).

- Structural analogs : Compare substituent effects (e.g., methoxy vs. ethoxy at C7 alters logP and bioavailability) .

- Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to account for pathway-specific responses .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodology :

- Core modifications : Replace methoxy with trifluoromethyl to assess hydrophobicity impact .

- Side-chain variations : Introduce morpholine or piperazine groups to enhance solubility (e.g., logP reduction from 3.2 to 2.5) .

- Bioisosteric replacement : Substitute phenyl with pyridyl to evaluate hydrogen bonding .

Example :

| Derivative | IC50 (EGFR, nM) | logP |

|---|---|---|

| 7-Methoxy (parent) | 120 | 3.2 |

| 7-Trifluoromethyl | 85 | 3.8 |

| N4-(4-Fluorophenyl) | 65 | 2.9 |

Data Contradiction Analysis

Case : Conflicting reports on antimicrobial efficacy against P. aeruginosa.

Resolution :

- Check stereochemistry : Ensure enantiopurity (racemic mixtures may show reduced activity) .

- Test under hypoxia : Anaerobic conditions may diminish quinoline efficacy due to reduced ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.